

In-depth Technical Guide: Spectroscopic Data for 6-(benzylamino)pyridine-3-carbonitrile

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Compound of Interest

Compound Name: 6-(Benzylamino)pyridine-3-carbonitrile

Cat. No.: B174813

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Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the available spectroscopic data for the compound **6-(benzylamino)pyridine-3-carbonitrile**, also known as 6-(benzylamino)nicotinonitrile. Due to the limited availability of a complete, published dataset in a single source, this guide synthesizes information from various suppliers and provides data for structurally related compounds to offer a comparative analysis.

Compound Identification

Parameter	Value
Compound Name	6-(benzylamino)pyridine-3-carbonitrile
Synonyms	6-(benzylamino)nicotinonitrile
CAS Number	15871-91-7
Molecular Formula	C ₁₃ H ₁₁ N ₃
Molecular Weight	209.25 g/mol
Structure	'''

Spectroscopic Data Summary

A complete set of experimental ^1H NMR, ^{13}C NMR, IR, and MS spectra for **6-(benzylamino)pyridine-3-carbonitrile** is not readily available in published scientific literature. The data presented below is a predictive analysis based on the compound's structure and comparison with similar molecules.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- ^1H NMR (in CDCl_3 , 400 MHz):
 - δ 8.4 (s, 1H, H-2 of pyridine)
 - δ 7.6 (dd, 1H, H-4 of pyridine)
 - δ 6.5 (d, 1H, H-5 of pyridine)
 - δ 7.2-7.4 (m, 5H, Ar-H of benzyl)
 - δ 4.6 (d, 2H, CH_2 of benzyl)
 - δ 5.5 (br s, 1H, NH)
- ^{13}C NMR (in CDCl_3 , 100 MHz):
 - δ 160 (C-6 of pyridine)
 - δ 152 (C-2 of pyridine)
 - δ 140 (C-4 of pyridine)
 - δ 138 (C-ipso of benzyl)
 - δ 129 (C-ortho/meta of benzyl)
 - δ 128 (C-para of benzyl)
 - δ 118 (CN)
 - δ 108 (C-5 of pyridine)

- δ 95 (C-3 of pyridine)
- δ 47 (CH_2 of benzyl)

2.2. Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm^{-1})	Assignment
~3350	N-H stretch
~3050	Aromatic C-H stretch
~2950	Aliphatic C-H stretch
~2220	$\text{C}\equiv\text{N}$ stretch (nitrile)
~1600, 1580, 1500	$\text{C}=\text{C}$ and $\text{C}=\text{N}$ aromatic ring stretches
~1450	CH_2 bend
~740, 700	C-H out-of-plane bend (monosubstituted benzene)

2.3. Mass Spectrometry (MS) (Predicted)

- Method: Electron Ionization (EI)
- Molecular Ion $[\text{M}]^+$: m/z 209
- Key Fragments:
 - m/z 106 ($\text{C}_7\text{H}_8\text{N}^+$, benzylamine fragment)
 - m/z 91 (C_7H_7^+ , tropylium ion)
 - m/z 77 (C_6H_5^+ , phenyl fragment)

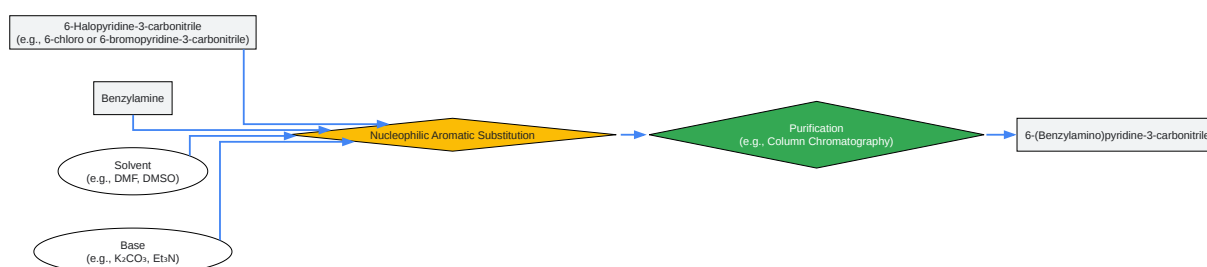
Experimental Protocols

As a specific, detailed experimental protocol for the synthesis and purification of **6-(benzylamino)pyridine-3-carbonitrile** is not available in the searched literature, a general

synthetic approach is proposed based on known reactions of similar compounds.

3.1. General Synthesis Workflow

The synthesis of **6-(benzylamino)pyridine-3-carbonitrile** can be conceptually broken down into a nucleophilic aromatic substitution reaction.



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Caption: General workflow for the synthesis of **6-(benzylamino)pyridine-3-carbonitrile**.

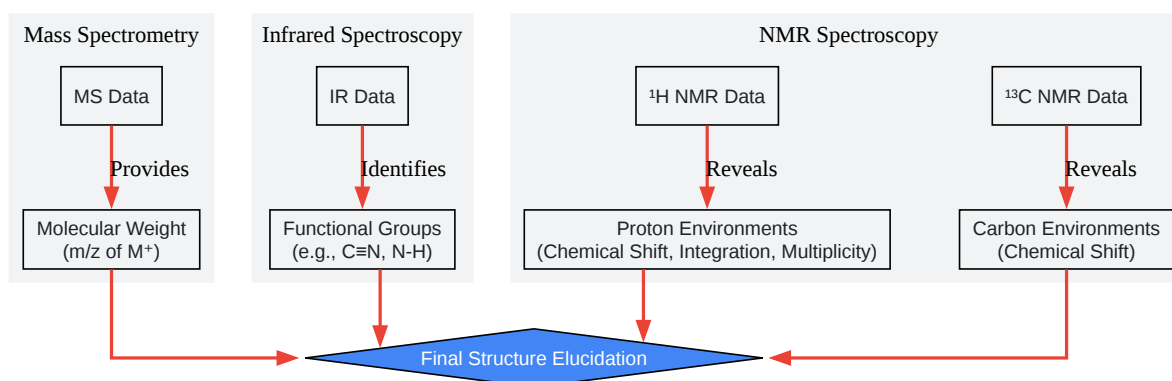
3.2. Proposed Experimental Protocol

- **Reaction Setup:** To a round-bottom flask, add 6-chloropyridine-3-carbonitrile (1.0 eq), benzylamine (1.1 eq), and a non-nucleophilic base such as potassium carbonate (2.0 eq).
- **Solvent Addition:** Add a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the reactants.

- **Reaction Conditions:** Heat the reaction mixture at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure **6-(benzylamino)pyridine-3-carbonitrile**.
- **Characterization:** Characterize the final product using NMR, IR, and MS to confirm its identity and purity.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical workflow to elucidate the structure of the molecule.



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Caption: Logical workflow for structure elucidation using spectroscopic data.

Disclaimer: The spectroscopic data and experimental protocols provided in this document are predictive and based on general chemical principles and data from analogous compounds. For definitive characterization, experimental verification is required.

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